molecular formula C14H14ClN5O4S B2544261 3-(4-Amino-3-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid CAS No. 886953-66-8

3-(4-Amino-3-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Cat. No. B2544261
CAS RN: 886953-66-8
M. Wt: 383.81
InChI Key: UAAZPYQBLUGAFZ-UHFFFAOYSA-N
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Description

The compound is a derivative of propanoic acid, with a complex substituent on the third carbon. This substituent includes a 1,2,4-triazine ring, which is a type of heterocyclic aromatic ring containing three nitrogen atoms . The compound also contains a thioether group and an amide group, both of which can participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its functional groups, including the aromatic triazine ring, the thioether group, and the amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups such as the amide group would be expected to increase the compound’s solubility in water .

Future Directions

Future research on this compound could involve studying its synthesis, its reactions, and its potential biological activity. This could involve in vitro studies, in vivo studies, and possibly clinical trials if the compound shows promise as a drug .

properties

IUPAC Name

3-[4-amino-3-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5O4S/c15-8-3-1-2-4-9(8)17-11(21)7-25-14-19-18-10(5-6-12(22)23)13(24)20(14)16/h1-4H,5-7,16H2,(H,17,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAZPYQBLUGAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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